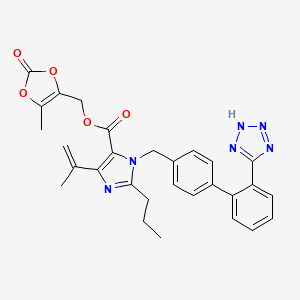

Olmesartan medoxomil impurity C

Beschreibung

Eigenschaften

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFJJUXSEHXDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236724 | |

| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879562-26-2 | |

| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879562-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmesartan medoxomil specified impurity C [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Olmesartan Medoxomil Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Olmesartan medoxomil impurity C, also known as Dehydro Olmesartan medoxomil. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of drug products. This document outlines a detailed methodology for the preparation of Dehydro Olmesartan medoxomil and the analytical techniques used for its structural confirmation and quantification.

Introduction to Olmesartan Medoxomil and Its Impurities

Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. As with any synthetically derived pharmaceutical compound, the manufacturing process of Olmesartan medoxomil can lead to the formation of related substances or impurities. Regulatory agencies require the identification, characterization, and control of any impurity present at a level of 0.10% or greater.

This compound, chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate, is a potential process-related impurity. This guide details its synthesis and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of Dehydro Olmesartan medoxomil (Impurity C) involves a two-step process originating from a key intermediate in the synthesis of Olmesartan medoxomil. The general synthetic pathway is outlined below.

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Dehydration of Trityl Olmesartan Medoxomil (17)

-

A solution of Trityl Olmesartan Medoxomil (17) is prepared in toluene.

-

p-Toluenesulfonic acid is added to the solution as a catalyst.

-

The reaction mixture is heated to reflux and maintained under these conditions. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion of the dehydration, the reaction mixture is worked up to isolate the crude Dehydro Trityl Olmesartan Medoxomil (18).

Step 2: Deprotection of Dehydro Trityl Olmesartan Medoxomil (18)

-

The crude Dehydro Trityl Olmesartan Medoxomil (18) is dissolved in aqueous acetic acid.

-

The solution is heated to 55-60 °C for a specified period to effect the removal of the trityl protecting group.

-

After the deprotection is complete, the reaction mixture is cooled and the crude Dehydro Olmesartan medoxomil (Impurity C) is isolated, typically by precipitation and filtration.

-

The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final product with high purity.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and determine the purity of the synthesized Impurity C.

Characterization Workflow

Caption: Analytical workflow for the characterization of Impurity C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Impurity C and for distinguishing it from Olmesartan medoxomil and other related substances.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Detection: UV detection is commonly performed at a wavelength where both Olmesartan medoxomil and Impurity C exhibit significant absorbance.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent variation of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength |

| Column Temp. | Ambient or controlled |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Impurity C and to study its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to generate a fragmentation pattern that can be correlated with the proposed structure of Impurity C.

Table 2: Mass Spectrometry Data for Impurity C

| Parameter | Observed Value |

| Molecular Formula | C₂₉H₂₈N₆O₅ |

| Molecular Weight | 540.57 g/mol |

| Ionization Mode | ESI Positive |

| [M+H]⁺ | Expected m/z |

| Major Fragments | m/z values |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Impurity C, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃) is used.

-

Spectra Recorded: ¹H NMR and ¹³C NMR spectra are essential. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard.

Table 3: Expected ¹H and ¹³C NMR Data for Impurity C

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | (Range) | (Range) |

| Imidazole Proton | (Value) | (Value) |

| Methylene Protons | (Range) | (Range) |

| Alkyl Protons | (Range) | (Range) |

| Medoxomil Protons | (Range) | (Range) |

| Vinylic Protons | (Range) | (Range) |

| Carbonyl Carbons | - | (Range) |

| Tetrazole Carbon | - | (Value) |

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound (Dehydro Olmesartan medoxomil). The successful synthesis and thorough characterization of this and other impurities are fundamental to ensuring the quality, safety, and regulatory compliance of Olmesartan medoxomil drug substance and drug product. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

Formation Mechanism of Dehydro Olmesartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring its quality, safety, and efficacy. Among the known process-related impurities of Olmesartan medoxomil is Dehydro Olmesartan medoxomil, an olefinic impurity formed through a dehydration reaction. This technical guide provides an in-depth analysis of the formation mechanism of Dehydro Olmesartan medoxomil, including its synthetic pathway, experimental protocols for its preparation, and available data on its occurrence.

Formation Mechanism

The primary formation mechanism of Dehydro Olmesartan medoxomil is the acid-catalyzed dehydration of a key intermediate in the synthesis of Olmesartan medoxomil. Specifically, the tertiary alcohol group on the imidazole ring of the medoxomil ester derivative of N-alkylated imidazole undergoes elimination of a water molecule to form a double bond.[1]

This transformation is typically promoted by the presence of a strong acid catalyst and heat. In the context of the overall synthesis of Olmesartan medoxomil, residual acidic catalysts or elevated temperatures in certain process steps could potentially lead to the formation of this impurity.

Data Presentation

While Dehydro Olmesartan medoxomil is recognized as a process-related impurity, specific quantitative data on its typical levels in the final drug substance is not extensively detailed in publicly available literature. However, general impurity thresholds for Olmesartan medoxomil have been established. According to some studies, the limit for known impurities is not more than 0.20%, for unknown impurities is 0.15%, and the total impurities should not exceed 0.50%.[2] One analysis of a bulk sample of Olmesartan medoxomil identified two unspecified impurities at levels of 0.12% and 0.06%.[2]

| Impurity Data Point | Value/Range | Reference |

| General Limit for Known Impurities | ≤ 0.20% | [2] |

| General Limit for Unknown Impurities | ≤ 0.15% | [2] |

| General Limit for Total Impurities | ≤ 0.50% | [2] |

Experimental Protocols

The following section details the experimental protocol for the intentional synthesis of Dehydro Olmesartan medoxomil, which is crucial for its characterization and use as a reference standard in analytical method development and validation.

Synthesis of Dehydro Olmesartan Medoxomil

The synthesis of Dehydro Olmesartan medoxomil involves a two-step process starting from the medoxomil ester derivative of N-alkylated imidazole.[1]

Step 1: Dehydration of the Medoxomil Ester Derivative of N-alkylated Imidazole

-

Starting Material: Medoxomil ester derivative of N-alkylated imidazole (Trityl-protected Olmesartan medoxomil).

-

Reagent: p-Toluenesulphonic acid.

-

Solvent: Toluene.

-

Procedure: A solution of the medoxomil ester derivative of N-alkylated imidazole in toluene is treated with p-toluenesulphonic acid. The reaction mixture is heated to reflux. The progress of the dehydration reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up to isolate the corresponding dehydro derivative.

Step 2: Deprotection of the Dehydro Derivative

-

Starting Material: Dehydro derivative obtained from Step 1.

-

Reagent: Acetic acid.

-

Procedure: The isolated dehydro derivative is treated with acetic acid to remove the trityl protecting group from the tetrazole ring. The deprotection reaction is typically carried out with stirring at room temperature or gentle heating. After the reaction is complete, the product, Dehydro Olmesartan medoxomil, is isolated and purified to a high degree of purity.[1]

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a conceptual workflow for the analysis of Dehydro Olmesartan medoxomil.

Caption: Synthetic pathway for Dehydro Olmesartan medoxomil.

Caption: Impurity analysis workflow.

Conclusion

The formation of Dehydro Olmesartan medoxomil is a chemically understood process involving the dehydration of a key synthetic intermediate. While its presence as a process-related impurity is acknowledged, further studies are needed to quantify its typical levels in the final drug product and to fully understand its potential formation under various stress conditions during manufacturing and storage. The synthetic protocol provided herein allows for the preparation of a reference standard, which is essential for the development of robust analytical methods to monitor and control this impurity, thereby ensuring the quality and safety of Olmesartan medoxomil.

References

Degradation of Olmesartan Medoxomil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of degradation products of Olmesartan medoxomil. Olmesartan medoxomil, an angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. This document outlines the degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for the analysis of these degradation products.

Forced Degradation and Identification of Degradation Products

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Olmesartan medoxomil has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2]

Significant degradation of Olmesartan medoxomil is observed under acidic, basic, and oxidative conditions.[1] The drug is found to be relatively stable under photolytic and thermal stress conditions.[1][3] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for the separation and identification of the degradation products.[1][4][5] Further structural elucidation is often achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.[4][6][7]

One notable degradation product, identified as DP-1, was found to be an esterified dimer of olmesartan, formed under thermal stress in tablet formulations.[4] Other identified impurities include olmesartan acid, which is a known process-related impurity and a hydrolytic degradation product.[8][9]

Quantitative Analysis of Degradation

The following table summarizes the quantitative data on the degradation of Olmesartan medoxomil under various stress conditions, as reported in the literature. This data provides a comparative overview of the drug's stability profile.

| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Key Degradation Products (Retention Time, min) | Reference |

| Acid Hydrolysis | 1 N HCl at 60°C | 45 min | Significant | - | [1] |

| 0.1 M HCl at 60°C | - | 47.56 | 4.56, 5.98, 6.21 | [10] | |

| Base Hydrolysis | 1 N NaOH at 60°C | 45 min | Significant | - | [1] |

| 0.1 N NaOH at 60°C | 60 min | 48.92 | 4.89, 6.38, 9.84, 11.87, 14.67 | [10] | |

| Oxidative Degradation | 3% H₂O₂ at 60°C | 45 min | Significant | - | [1] |

| 3% H₂O₂ at 50°C | - | 41.88 | 1.91, 3.01, 5.09, 14.71, 15.89 | [10] | |

| Thermal Degradation | 100°C | 24 hrs | 26.38 (Minor) | 4.85, 9.96, 11.86, 12.33 | [10][11] |

| 40°C / 75% RH | 6 months | 0.72 | DP-1 | [4] | |

| Photolytic Degradation | UV radiation | 7 days | No degradation | - | [10] |

Experimental Protocols

This section provides a detailed methodology for a typical forced degradation study and the subsequent analysis of Olmesartan medoxomil.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan medoxomil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[10][12]

-

Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1 N hydrochloric acid. Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period. After cooling, neutralize the solution with 1 N sodium hydroxide.[1][12]

-

Base Hydrolysis: To another portion of the stock solution, add an equal volume of 1 N sodium hydroxide. Reflux the mixture under similar conditions as the acid hydrolysis. Neutralize the solution with 1 N hydrochloric acid after cooling.[1][12]

-

Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3%) and heat at a controlled temperature.[1]

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 100°C) for a defined duration.[10][11]

-

Photolytic Degradation: Expose the drug substance to UV radiation (as per ICH Q1B guidelines) for a specified period.[1]

-

Sample Preparation for Analysis: After the specified exposure time, dilute the stressed samples with a suitable diluent (mobile phase or a component of it) to a final concentration suitable for analysis by HPLC.[12]

Analytical Method: Stability-Indicating HPLC

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[1][12]

-

Column: A reversed-phase C18 column (e.g., Symmetry C18, 150 mm × 4.6 mm, 5 µm) is commonly employed for separation.[1]

-

Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile is often used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation of the degradation products from the parent drug.[1][12]

-

Detection Wavelength: Detection is usually carried out at a wavelength where Olmesartan medoxomil and its impurities show significant absorbance, for instance, 215 nm or 250 nm.[1][14]

-

Injection Volume: A standard injection volume of 10 µL or 20 µL is used.[6][14]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathways of Olmesartan medoxomil and a typical experimental workflow for their identification.

Caption: Degradation pathways of Olmesartan medoxomil under different stress conditions.

Caption: A generalized workflow for the identification and characterization of degradation products.

References

- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 2. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. tsijournals.com [tsijournals.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. Forced Degradation Studies of Olmesartan medoxomil and Chlorthalidone: Development and Validation of Stability-Indicating RP‑HPLC method [paper.researchbib.com]

- 14. merckmillipore.com [merckmillipore.com]

Spectroscopic Characterization of Olmesartan Medoxomil Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Olmesartan medoxomil impurity C, a known process-related impurity in the synthesis of the antihypertensive drug Olmesartan medoxomil. This impurity is also referred to as Dehydro Olmesartan medoxomil or Olmesartan Medoxomil Olefinic Impurity. A comprehensive understanding and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings in a research or quality control setting.

Chemical Identity

-

Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate

-

Synonyms: Dehydro Olmesartan medoxomil, Anhydro Olmesartan Medoxomil, Olmesartan Medoxomil Olefinic Impurity (USP), Olmesartan Medoxomil Methylvinyl Impurity

-

CAS Number: 879562-26-2

-

Molecular Formula: C₂₉H₂₈N₆O₅

-

Molecular Weight: 540.57 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Number of Protons | Tentative Assignment |

| 0.9 | t, J = 7.6 Hz | 3H | -CH₂-CH₂-CH₃ |

| 1.4-1.6 | m | 2H | -CH₂-CH₂ -CH₃ |

| 2.2 | s | 3H | =C-CH₃ or Dioxolane -CH₃ |

| 2.5 | s | 3H | =C-CH₃ or Dioxolane -CH₃ |

| 2.6-2.8 | m | 2H | -CH₂ -CH₂-CH₃ |

| 5.0 | s | 2H | -O-CH₂ - |

| 5.2 | s | 2H | Imidazole-CH₂ -Biphenyl |

| 5.4 | s | 2H | =CH₂ (vinyl) |

| 6.8-7.8 | m | 8H | Aromatic protons |

Note: Detailed assignment of all protons was not available in the cited literature.

Mass Spectrometry (MS)

Table 2: Mass Spectrometric Data of this compound [1]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| EI | 541.0 | [M+H]⁺ |

Note: The reported molecular weight for C₂₉H₂₈N₆O₅ is 540.57 g/mol . The reported m/z of 541.0 for the [M+H]⁺ ion in the cited literature appears to be a rounded value.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of this compound [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2928 | C-H stretching (aliphatic) |

| 1824 | C=O stretching (dioxolane carbonate) |

| 1714 | C=O stretching (ester) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Olmesartan medoxomil impurities, based on methods described in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of the impurity in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Process the data with appropriate Fourier transformation and phase correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled sequence.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a High-Performance Liquid Chromatography (HPLC) system (LC-MS).

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is typically used.

-

LC-MS Method:

-

Chromatography: Use a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: ESI in positive ion mode is commonly employed for this class of compounds.

-

Mass Analysis: Acquire full scan mass spectra to determine the molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The potassium bromide (KBr) pellet method is commonly used for solid samples. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disc.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for impurity identification and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the identification and characterization of pharmaceutical impurities.

Caption: Relationship between spectroscopic techniques and the structural information derived.

References

A Comprehensive Guide to Forced Degradation Studies of Olmesartan Medoxomil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the forced degradation studies of Olmesartan medoxomil, an angiotensin II receptor blocker used in the treatment of hypertension. Understanding the degradation pathways and the stability of this active pharmaceutical ingredient (API) under various stress conditions is crucial for ensuring its quality, safety, and efficacy. This document outlines the experimental protocols, summarizes degradation data, and illustrates the logical workflow of these critical studies, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] It involves subjecting a drug substance or drug product to conditions more severe than accelerated stability studies to identify potential degradation products and elucidate degradation pathways.[2] The primary objectives of these studies, as mandated by regulatory bodies like the FDA and guided by ICH guidelines (specifically Q1A(R2)), are to:

-

Establish the intrinsic stability of the molecule.[2]

-

Develop and validate stability-indicating analytical methods.[1][3]

-

Understand the chemical behavior of the molecule to aid in formulation and packaging development.[2]

For Olmesartan medoxomil, a molecule susceptible to hydrolysis and other degradation mechanisms, these studies are paramount.[4][5]

Experimental Protocols for Forced Degradation

Detailed methodologies for subjecting Olmesartan medoxomil to various stress conditions are compiled from multiple scientific studies. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[1]

Acid Hydrolysis

-

Objective: To investigate the degradation of Olmesartan medoxomil in an acidic environment.

-

Methodology:

-

Accurately weigh 10 mg of pure Olmesartan medoxomil and transfer it to a 10 ml volumetric flask.[6]

-

Add 1 M hydrochloric acid (HCl) to the flask and make up the volume.[6]

-

Keep the solution at room temperature for 8 hours or, for accelerated degradation, heat at 60°C.[6][7]

-

After the specified time, withdraw 1 ml of the solution, transfer it to a 10 ml volumetric flask, and dilute with a suitable diluent (e.g., mobile phase for HPLC analysis).[6]

-

Filter the resulting solution using a 0.42 or 0.45-micron syringe filter before injection into the HPLC system.[6]

-

Alkaline Hydrolysis

-

Objective: To assess the stability of Olmesartan medoxomil under basic conditions.

-

Methodology:

-

Accurately weigh 10 mg of pure Olmesartan medoxomil and transfer it to a 10 ml volumetric flask.

-

Add 1 N sodium hydroxide (NaOH) and make up to the mark.[7]

-

The reaction in alkaline conditions can be rapid; for instance, significant degradation can occur within 60 minutes at 60°C.[8]

-

After the desired time, withdraw a 1 ml aliquot, neutralize it with an appropriate acid if necessary, and dilute it in a 10 ml volumetric flask with the chosen diluent.

-

Filter the solution before analysis.

-

Oxidative Degradation

-

Objective: To determine the susceptibility of Olmesartan medoxomil to oxidation.

-

Methodology:

-

Accurately weigh 10 mg of the pure drug and place it in a 10 ml volumetric flask.

-

Add 3% hydrogen peroxide (H₂O₂) and make up the volume.[7]

-

Expose the solution to the oxidative stress at 60°C.[7]

-

After the appropriate time, take a 1 ml sample and dilute it to 10 ml with a suitable diluent.

-

Filter the sample prior to HPLC analysis.

-

Thermal Degradation

-

Objective: To evaluate the effect of high temperature on the solid-state stability of Olmesartan medoxomil.

-

Methodology:

-

Place a known amount of solid Olmesartan medoxomil in a suitable container.

-

Expose the sample to a high temperature, for example, 100°C for 24 hours.[8]

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of a known concentration (e.g., 1 mg/ml) in a suitable diluent.

-

Filter the solution before analysis.

-

Photolytic Degradation

-

Objective: To assess the stability of Olmesartan medoxomil upon exposure to light.

-

Methodology:

-

Expose the solid drug substance and/or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]

-

A control sample should be protected from light by wrapping the container in aluminum foil.

-

After the exposure, prepare solutions of both the exposed and control samples to a known concentration.

-

Analyze the samples by HPLC to compare the profiles.

-

Data Presentation: Summary of Degradation

The following tables summarize the quantitative data from various forced degradation studies on Olmesartan medoxomil.

Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Olmesartan Medoxomil

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 1 M HCl | 8 hours | Room Temp | Not Specified | [6] |

| Acid Hydrolysis | 1 N HCl | Not Specified | 60°C | Significant | [7] |

| Acid Hydrolysis | 0.1 M HCl | 60 min | 60°C | 47.56% | [8] |

| Alkaline Hydrolysis | 1 N NaOH | Not Specified | 60°C | Significant | [7] |

| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | 60°C | 48.92% | [8] |

| Oxidative Degradation | 3% H₂O₂ | Not Specified | 60°C | Significant | [7] |

| Oxidative Degradation | 3% H₂O₂ | Not Specified | 50°C | 41.88% | [8] |

| Thermal Degradation | Solid State | 24 hours | 100°C | Minor | [8] |

| Photolytic Degradation | UV Radiation | 7 days | Not Applicable | No Degradation | [4] |

| Water Hydrolysis | Milli-Q Water | 48 hours | Room Temp | Stable | [7] |

Table 2: Major Degradation Products and Analytical Method Details

| Stress Condition | Major Degradation Product(s) | Analytical Method | Column | Mobile Phase | Detection Wavelength |

| Acid Hydrolysis | Olmesartan free acid | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |

| Alkaline Hydrolysis | Olmesartan free acid | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |

| Oxidative Degradation | Oxidative degradants | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |

| All Conditions | Olmesartan free acid | HPLC-MS | Not Specified | Not Specified | Not Specified |

Visualization of the Forced Degradation Workflow

The following diagram illustrates the typical workflow for a forced degradation study of a drug substance like Olmesartan medoxomil.

Caption: Workflow for Forced Degradation Studies of Olmesartan Medoxomil.

Degradation Pathways

The primary degradation pathway for Olmesartan medoxomil under hydrolytic (acidic and alkaline) conditions is the hydrolysis of the ester linkage, leading to the formation of Olmesartan free acid.[9] The medoxomil moiety, (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol, is also released. Under oxidative conditions, modifications to the imidazole and tetrazole rings are possible, leading to the formation of various oxidative degradation products.[5] The drug has been found to be relatively stable under thermal and photolytic stress.[4][7]

Conclusion

The forced degradation studies of Olmesartan medoxomil reveal that the drug is most susceptible to degradation under acidic, alkaline, and oxidative conditions, with hydrolysis of the medoxomil ester being a primary degradation pathway. It demonstrates relative stability under thermal and photolytic stress. This information is invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods capable of detecting and quantifying any potential impurities and degradants, thereby ensuring the quality and safety of the final drug product.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Olmesartan medoxomil, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. The intricate multi-step synthesis of this complex molecule, however, presents a significant challenge in controlling process-related impurities. The presence of these impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, origin, and characterization of key process-related impurities of Olmesartan medoxomil, offering valuable insights for researchers and professionals in drug development and quality control.

Unraveling the Impurity Profile: A Classification

Process-related impurities in Olmesartan medoxomil can arise from various sources, including starting materials, intermediates, reagents, and side reactions occurring during the synthesis. They can also be formed through degradation of the drug substance under various stress conditions. Based on their origin, these impurities can be broadly categorized as follows:

-

Impurities from Starting Materials and Intermediates: These are residual, unreacted starting materials or intermediates that are carried through the synthetic process.

-

By-products from the Main Reaction: These impurities are formed concurrently with the desired product through parallel or consecutive reactions.

-

Degradation Products: These arise from the decomposition of Olmesartan medoxomil under conditions such as acid or base hydrolysis, oxidation, photolysis, or thermal stress.[1][2][3][4]

A number of specific process-related impurities have been identified, synthesized, and characterized in the literature. These include acidic and acetyl derivatives, dehydrated forms, and various regioisomers.

Key Process-Related Impurities of Olmesartan Medoxomil

Several key impurities have been consistently reported during the process development and forced degradation studies of Olmesartan medoxomil. A summary of these impurities, their common names, and their likely origins is presented below.

| Impurity Name | Chemical Name | Likely Origin |

| Olmesartan Acid | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid | Hydrolysis of the medoxomil ester group of Olmesartan medoxomil.[5][6][7] |

| 4-Acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-acetyl-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity from the synthesis.[5] |

| 5-Acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-acetyl-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-carboxylate | Process-related impurity from the synthesis.[5] |

| Dehydro Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Dehydration of the tertiary alcohol group in Olmesartan medoxomil.[5] |

| Isopropyl Olmesartan | Isopropyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity.[8] |

| Dimedoxomil Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity, N-alkylation of the tetrazole ring.[8][9][10] |

| Dibiphenyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2'-(1-([1,1'-biphenyl]-2-ylmethyl)-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Process-related impurity.[8] |

| Olmesartan Medoxomil Regio-isomer | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-propyl-4-(1-hydroxy-1-methylethyl)-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-3H-imidazole-4-carboxylate | Isomerization in the imidazole moiety during synthesis.[11] |

Formation Pathways and Experimental Workflows

To effectively control impurities, it is crucial to understand their formation pathways. The following diagrams illustrate the key reaction pathways leading to the formation of prominent impurities and a typical experimental workflow for their identification and characterization.

The above diagram illustrates the formation of Olmesartan Acid through the hydrolysis of the medoxomil ester and the formation of Dehydro Olmesartan via dehydration of the tertiary alcohol.

This diagram shows how the alkylation of the tetrazole ring of an olmesartan acid intermediate with medoxomil chloride can lead to the formation of dimedoxomil impurities alongside the desired O-alkylation product.[9][10]

The workflow diagram outlines the systematic approach to impurity profiling, from initial detection by HPLC to isolation and comprehensive structural characterization using spectroscopic techniques.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication of impurity synthesis and analytical method development. The following sections provide an overview of the methodologies commonly employed.

Synthesis of Olmesartan Acid (Impurity A)

Olmesartan acid is typically prepared by the basic hydrolysis of Olmesartan medoxomil.[5]

-

Procedure: A solution of Olmesartan medoxomil in methanol is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at ambient temperature for 15-20 hours. After completion of the reaction, the methanol is removed under reduced pressure. The aqueous layer is washed with ethyl acetate, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the Olmesartan acid. The resulting solid is filtered, washed with water, and dried.[5]

HPLC Method for Impurity Profiling

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the separation and quantification of Olmesartan medoxomil and its related impurities.

-

Chromatographic Conditions (Example):

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2][6]

-

Detection: UV detection at a wavelength of approximately 225 nm or 257 nm.[6][14]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]

-

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of the drug substance and to generate potential degradation products.

-

Acid Hydrolysis: The drug substance is treated with an acidic solution (e.g., 1N HCl) at an elevated temperature.[2]

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1N NaOH) at room or elevated temperature.[2]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% hydrogen peroxide).[3]

-

Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: The drug substance is exposed to UV and visible light.

Conclusion

A thorough understanding of the formation and nature of process-related impurities is paramount for the development of robust and well-controlled manufacturing processes for Olmesartan medoxomil. This guide has provided a detailed overview of the key impurities, their origins, and the analytical methodologies for their detection and characterization. By implementing effective control strategies based on this knowledge, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of this vital antihypertensive medication. The continuous investigation and characterization of novel impurities will further contribute to the refinement of synthetic routes and analytical methods, ultimately benefiting patients worldwide.

References

- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 2. ijpsr.com [ijpsr.com]

- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Olmesartan Medoxomil EP Impurity A | 144689-24-7 | SynZeal [synzeal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. Forced Degradation Studies of Olmesartan medoxomil and Chlorthalidone: Development and Validation of Stability-Indicating RP‑HPLC method [paper.researchbib.com]

- 14. foundryjournal.net [foundryjournal.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Olmesartan Medoxomil Impurity C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olmesartan medoxomil, an angiotensin II receptor blocker, is a widely prescribed antihypertensive agent. The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Among these is Olmesartan medoxomil impurity C, also identified as the olefinic or dehydro impurity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this specific process-related and degradation impurity. It consolidates data from forced degradation studies, details relevant experimental protocols, and outlines the known formation pathways, offering a critical resource for professionals in drug development and quality control.

Introduction to this compound

This compound is a known related substance of Olmesartan medoxomil. It is primarily formed through the dehydration of the tertiary alcohol group on the imidazole ring of the parent molecule. Its presence in the drug substance is monitored and controlled to ensure the quality and safety of the final drug product.

Chemical Profile:

-

Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate[1][2][3]

-

Common Names: Olmesartan medoxomil olefinic impurity, Dehydro Olmesartan medoxomil[1][2][3]

-

Molecular Weight: 540.57 g/mol

Stability Profile of Olmesartan Medoxomil and Formation of Impurity C

Comprehensive forced degradation studies have been conducted on Olmesartan medoxomil to understand its intrinsic stability and degradation pathways, which are crucial for identifying the conditions under which impurity C may form. These studies expose the drug substance to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Olmesartan medoxomil has demonstrated significant degradation under acidic, basic, and oxidative conditions. Conversely, it shows relative stability under thermal and photolytic stress.[4][5][6] The formation of impurity C is a result of dehydration, a reaction that can be catalyzed by acidic conditions and heat.

Summary of Forced Degradation Studies on Olmesartan Medoxomil

The following table summarizes the typical outcomes of forced degradation studies on Olmesartan medoxomil, highlighting the conditions that may lead to the formation of impurities, including impurity C.

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 1N HCl at 60°C | Significant degradation observed.[4][7] |

| Base Hydrolysis | 1N NaOH at 60°C | Significant degradation observed.[4][7] |

| Oxidation | 3% H₂O₂ at 60°C | Significant degradation observed.[4][7] |

| Thermal Degradation | 60°C | The drug was found to be relatively stable.[4] |

| Photolytic Degradation | As per ICH Q1B guidelines | The drug was found to be stable.[4] |

| Water Hydrolysis | Room temperature for 48 hours | The drug was found to be relatively stable.[4] |

Solution Stability

A study on the solution stability of Olmesartan medoxomil and its impurities, including impurity C, was conducted. Spiked and unspiked sample solutions were stored in tightly capped volumetric flasks at room temperature for 48 hours. The content of impurity C showed no significant changes during this period, indicating its stability in the tested solution for up to 48 hours.[4][8]

Recommended Storage Conditions

Based on available data for Olmesartan medoxomil and general best practices for handling pharmaceutical reference standards, the following storage conditions are recommended for this compound:

-

Temperature: Store in a refrigerator at 2°C to 8°C.

-

Light: Protect from light by storing in a dark place.

-

Moisture: Preserve in well-closed containers to protect from moisture.[9]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of stability. The following sections describe a typical experimental protocol for forced degradation studies and the analytical method used for impurity detection.

Forced Degradation Study Protocol

This protocol outlines the stress conditions applied to Olmesartan medoxomil to induce degradation and identify potential impurities like impurity C.

-

Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Acid Degradation: Mix the stock solution with 1N HCl and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N NaOH before analysis.

-

Base Degradation: Mix the stock solution with 1N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and heat at 60°C. Withdraw samples at appropriate time intervals.

-

Thermal Degradation: Keep the solid drug substance in an oven at 60°C for a specified period (e.g., 10 days). Also, reflux the drug solution at 60°C.

-

Photolytic Degradation: Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating Analytical Method (RP-HPLC)

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Olmesartan medoxomil from its impurities, including impurity C.

| Parameter | Typical Conditions |

| HPLC System | Waters HPLC with a photodiode array detector[8] |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5µ particle size[4][6] |

| Mobile Phase A | Phosphate buffer |

| Mobile Phase B | Acetonitrile and Milli-Q water[4][6] |

| Detection Wavelength | UV detection |

| Flow Rate | Variable, typically around 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Visualizations

Formation Pathway of Impurity C

The following diagram illustrates the formation of this compound from the parent drug via dehydration.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Genotoxicity of Olmesartan Medoxomil Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As with any synthetically manufactured active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring patient safety. Of particular concern are genotoxic impurities, which have the potential to damage DNA and lead to carcinogenic effects. This technical guide provides a comprehensive overview of the known and potential genotoxic impurities associated with Olmesartan medoxomil, summarizing the available toxicological data, outlining experimental methodologies, and discussing the regulatory landscape.

Recent years have seen heightened scrutiny of impurities in the sartan class of drugs, particularly following the discovery of nitrosamines.[1] This has led to a deeper investigation into the impurity profiles of these medications, including Olmesartan medoxomil. This guide will delve into the genotoxicity of the active ingredient itself, as well as process-related impurities, degradation products, and the notorious nitrosamine and azido impurities.

Genotoxicity Profile of Olmesartan Medoxomil

Olmesartan medoxomil has been evaluated in a standard battery of genotoxicity tests. The results indicate a mixed profile, with some in vitro assays showing positive results, while in vivo assays have been negative. This suggests that while the compound may have some genotoxic potential under certain laboratory conditions, it is not considered a genotoxic agent at clinically relevant doses.[2]

Table 1: Summary of Genotoxicity Data for Olmesartan Medoxomil

| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Citation(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Up to 5000 µ g/plate | Negative | [3] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without | Data not specified | Positive | [3] |

| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y TK+/- cells | With and Without | Data not specified | Positive | [3] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Up to 2000 mg/kg (oral) | Negative | [3] |

| In Vitro Syrian Hamster Embryo (SHE) Cell Transformation Assay | SHE cells | Not specified | Data not specified | Negative | [2] |

Potential Genotoxic Impurities in Olmesartan Medoxomil

The manufacturing process and degradation of Olmesartan medoxomil can give rise to several impurities with potential genotoxic effects. These can be broadly categorized into process-related impurities, degradation products, and cross-contaminants like nitrosamines.

Process-Related Impurities: Azido Compounds

The synthesis of the tetrazole ring in many sartan molecules, including Olmesartan, often involves the use of sodium azide.[2] This can lead to the formation of azido impurities, which are a class of compounds with mutagenic potential.[4]

Due to their structural alerts for mutagenicity, azido impurities are generally considered to be in Class 2 or 3 of the ICH M7 guideline, and their control is typically based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day in the absence of specific data.[7][8]

Table 2: Genotoxicity Data for Azido Impurities

| Impurity | Assay | Test System | Metabolic Activation (S9) | Result | Citation(s) |

| Azido impurity in Irbesartan | Bacterial Reverse Mutation Assay (Ames Test) | Not specified | Positive | [5] | |

| Losartan azido impurity | Bacterial Reverse Mutation Assay (Ames Test) | Not specified | Positive | [6] | |

| Losartan azido impurity | In vivo Comet Assay | Not specified | Negative | [9] |

Degradation Products

Forced degradation studies of Olmesartan medoxomil have identified several degradation products. One study using a comet assay to assess the genotoxicity of isolated degradation impurities found that "impurity-1" was potentially genotoxic.[10] In silico predictions classified this impurity as a Class 3 toxicant.[10]

Table 3: Genotoxicity Data for Olmesartan Medoxomil Degradation Products

| Impurity | Assay | Test System | Result | Citation(s) |

| Impurity-1 (from forced degradation) | In Vitro Comet Assay | Human Embryonic Kidney (HEK) cells | Positive | [10] |

Nitrosamine Impurities

The presence of nitrosamine impurities in sartan medicines has been a significant concern for regulatory agencies worldwide.[1] These compounds are classified as probable human carcinogens. While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) were the initial focus, other nitrosamines, including drug-substance-related nitrosamines, are also under scrutiny. For Olmesartan, the potential formation of N-Nitroso Olmesartan has been identified.[11]

The genotoxicity of nitrosamines is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic intermediates that can alkylate DNA.[12]

Regulatory bodies like the FDA and EMA have established strict acceptable intake (AI) limits for common nitrosamine impurities and provide guidance for the control of these impurities in drug products.[1][4][13]

Table 4: Regulatory Limits for Common Nitrosamine Impurities

| Nitrosamine Impurity | Acceptable Intake (AI) Limit (ng/day) |

| N-Nitrosodimethylamine (NDMA) | 96 |

| N-Nitrosodiethylamine (NDEA) | 26.5 |

Experimental Protocols

Detailed experimental protocols for the genotoxicity assays mentioned are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (based on OECD 471)

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix), which is a fraction of rodent liver homogenate containing CYP enzymes.

-

Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol (based on OECD 473)

-

Cell Culture: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, are used.

-

Exposure: The cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (continuous for up to 1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in metaphase.

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Analysis: The slides are stained, and at least 200 metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test - General Protocol (based on OECD 474)

-

Animal Model: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels.

-

Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.

-

Slide Preparation: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates in vivo genotoxicity.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitrosamines

The genotoxicity of nitrosamines is dependent on their metabolic activation. The following diagram illustrates the general pathway.

Mutagenic Mechanism of Azido Impurities

Organic azides can be metabolized or photolytically activated to form highly reactive nitrene intermediates, which can then interact with DNA.

General Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a test substance in vitro.

Regulatory Framework and Control Strategies

The control of genotoxic impurities in pharmaceuticals is governed by the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities.

A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC) , which is a default acceptable intake of 1.5 µ g/day for a single genotoxic impurity with unknown carcinogenic potential. This value is considered to be associated with a negligible lifetime cancer risk. For known potent carcinogens, such as nitrosamines, compound-specific acceptable intakes are often established.

Control strategies for genotoxic impurities involve a combination of:

-

Risk Assessment: Identifying potential genotoxic impurities based on the synthetic route and degradation pathways.

-

Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify these impurities at trace levels.

-

Process Optimization: Modifying the manufacturing process to prevent the formation or reduce the levels of genotoxic impurities.

-

Specification Setting: Establishing appropriate limits for genotoxic impurities in the API and final drug product based on the TTC or compound-specific limits.

Conclusion

The genotoxicity profile of Olmesartan medoxomil and its potential impurities is a complex area requiring careful consideration by pharmaceutical manufacturers and regulatory bodies. While Olmesartan medoxomil itself is not considered a genotoxic hazard under normal conditions of use, the potential for the presence of mutagenic impurities, such as azido compounds, degradation products, and nitrosamines, necessitates a robust control strategy. A thorough understanding of the synthetic process, potential degradation pathways, and the application of sensitive analytical methods are essential to ensure the safety and quality of Olmesartan medoxomil-containing drug products. Adherence to the principles outlined in the ICH M7 guideline is paramount in managing the risks associated with these potentially harmful impurities. Further research into the quantitative genotoxic potential of specific Olmesartan-related impurities will continue to refine risk assessments and control strategies.

References

- 1. gmp-compliance.org [gmp-compliance.org]

- 2. researchgate.net [researchgate.net]

- 3. Blog Details [chemicea.com]

- 4. scribd.com [scribd.com]

- 5. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. The Azido Impurity – detecting a new peak? | LGC Standards [lgcstandards.com]

- 9. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. researchgate.net [researchgate.net]

- 11. N-Nitroso Olmesartan Medoxomil | SynZeal [synzeal.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Olmesartan Medoxomil Impurity C

AN-HPLC-OM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Impurity C in Olmesartan medoxomil bulk drug and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability studies.

1. Introduction

Olmesartan medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[1] Regulatory agencies require that impurities are identified and controlled within specified limits. Olmesartan Impurity C is a known related substance that needs to be monitored during the manufacturing process and throughout the shelf-life of the product. This document provides a detailed protocol for a validated HPLC method to quantify Olmesartan Impurity C.

2. Experimental

2.1. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for this analysis. The chromatographic conditions were optimized to achieve sufficient resolution between Olmesartan medoxomil and Impurity C.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC with PDA Detector |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C[1][3] |

| Detection | UV at 215 nm[1][3] |

| Injection Volume | 10 µL[1][3] |

| Diluent | Acetonitrile[1][3] |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 25 | 20 | 80 |

| 30 | 70 | 30 |

| 35 | 70 | 30 |

2.2. Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution: Accurately weigh and transfer about 10 mg of Olmesartan Impurity C reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Sample Stock Solution: Accurately weigh and transfer about 50 mg of Olmesartan medoxomil sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

3. Method Validation Summary

The developed HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

3.1. Specificity (Forced Degradation)

Forced degradation studies were performed on Olmesartan medoxomil to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4] The chromatograms of the stressed samples showed no interference from degradation products at the retention time of Impurity C.

3.2. Linearity

The linearity of the method was established by analyzing a series of solutions containing Impurity C at different concentrations.

Table 3: Linearity Data for Olmesartan Impurity C

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 12,540 |

| 1.0 | 25,150 |

| 1.5 | 37,800 |

| 2.0 | 50,200 |

| 2.5 | 62,950 |

| Correlation Coefficient (r²) | 0.9998 |

3.3. Precision

The precision of the method was evaluated by performing replicate injections of a standard solution.

Table 4: Precision Data for Olmesartan Impurity C

| Parameter | Result |

| Repeatability (RSD, n=6) | 0.8% |

| Intermediate Precision (RSD, n=6) | 1.2% |

3.4. Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of Impurity C into the sample solution at three different concentration levels.

Table 5: Accuracy (Recovery) Data for Olmesartan Impurity C

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | 0.5 | 0.49 | 98.0% |

| 100% | 1.0 | 1.01 | 101.0% |

| 150% | 1.5 | 1.48 | 98.7% |

| Average Recovery | 99.2% |

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Impurity C were determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ for Olmesartan Impurity C

| Parameter | Result (µg/mL) |

| LOD | 0.05 |

| LOQ | 0.15 |

4. Protocols

4.1. Protocol for Preparation of System Suitability Solution

-

Prepare a solution containing Olmesartan medoxomil at a concentration of 1000 µg/mL and Impurity C at a concentration of 2 µg/mL in the diluent.

-

Inject the solution into the HPLC system.

-

The system is deemed suitable if the resolution between the Olmesartan medoxomil and Impurity C peaks is not less than 2.0, the tailing factor for both peaks is not more than 1.5, and the theoretical plates for both peaks are not less than 2000.

4.2. Protocol for the Analysis of Olmesartan Medoxomil Sample

-

Prepare the sample solution as described in section 2.2.

-

Inject the diluent as a blank to ensure the baseline is clean.

-

Inject the standard solution of Impurity C.

-

Inject the sample solution in duplicate.

-

Calculate the percentage of Impurity C in the sample using the following formula:

% Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x (Concentration of Standard / Concentration of Sample) x 100

5. Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC method development and validation for Olmesartan Impurity C analysis.

Caption: Workflow for HPLC Method Development and Validation.

The HPLC method described in this application note is suitable for the quantitative determination of Impurity C in Olmesartan medoxomil. The method is specific, linear, precise, and accurate, meeting the requirements for routine quality control analysis and stability testing.

References

Application Note: High-Resolution UPLC Analysis for the Separation of Olmesartan Medoxomil and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring potential impurities is critical for drug safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid, sensitive, and high-resolution analytical technique for the separation and quantification of Olmesartan medoxomil and its process-related impurities and degradation products. This application note provides a detailed protocol for a stability-indicating UPLC method, enabling effective quality control and stability assessment of Olmesartan medoxomil. The method is designed to separate the main component from a significant number of its potential impurities, including those formed under stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Experimental Protocol

This protocol outlines a gradient UPLC method for the analysis of Olmesartan medoxomil and its impurities.

Materials and Reagents

| Material/Reagent | Grade | Source |

| Olmesartan medoxomil API and Impurity Standards | Reference Standard | Dr. Reddy's Laboratories Limited, IPDO, Hyderabad, India[2] or other qualified supplier |

| Acetonitrile | HPLC Grade | Sisco Research Lab Pvt Ltd., Mumbai[4] or equivalent |

| Orthophosphoric acid | Analytical Grade | Sisco Research Lab Pvt Ltd., Mumbai[4] or equivalent |

| Potassium phosphate monobasic (KH2PO4) | Analytical Grade | As needed for buffer preparation |

| Water | Purified/UPLC Grade |

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis.[1][2] The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| Column | Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm[1][2][3] or Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm[5] |

| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 2.5.[5] Alternatively, a 0.02 M sodium phosphate buffer (pH 3.35) can be used.[6] |

| Mobile Phase B | Acetonitrile[4][5] |